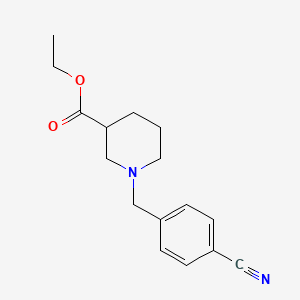

Ethyl 1-(4-cyanobenzyl)piperidine-3-carboxylate

Description

Ethyl 1-(4-cyanobenzyl)piperidine-3-carboxylate is a piperidine-based compound featuring a 4-cyanobenzyl substituent at the nitrogen atom and an ethyl ester at the 3-position. The cyano group confers electron-withdrawing properties, influencing both chemical reactivity and biological interactions.

Properties

Molecular Formula |

C16H20N2O2 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

ethyl 1-[(4-cyanophenyl)methyl]piperidine-3-carboxylate |

InChI |

InChI=1S/C16H20N2O2/c1-2-20-16(19)15-4-3-9-18(12-15)11-14-7-5-13(10-17)6-8-14/h5-8,15H,2-4,9,11-12H2,1H3 |

InChI Key |

NZFOYEOTOJYWEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-cyanobenzyl)piperidine-3-carboxylate typically involves the reaction of 4-cyanobenzyl chloride with piperidine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-cyanobenzyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 1-(4-cyanobenzyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-cyanobenzyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways are still under investigation, but it is known to influence the central nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Electronic and Steric Effects

Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate ()

- Structure : Contains a sulfonyl (-SO₂-) linker and 4-chlorophenyl group.

- Electronic Effects: The sulfonyl group is strongly electron-withdrawing, reducing electron density on the piperidine nitrogen compared to the cyanobenzyl group.

- Synthesis : Prepared via reaction of 4-chlorobenzene sulfonyl chloride with ethyl piperidine-3-carboxylate under basic conditions (pH 9–10) .

Ethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylate ()

- Structure : Similar to the chloro analog but with a fluorine atom.

- Key Difference : Fluorine’s smaller size reduces steric hindrance compared to chlorine, possibly improving binding affinity in certain targets .

Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate ()

- Structure: Features a benzoyl (C=O) linker instead of cyanobenzyl.

- Electronic Effects: The carbonyl group is electron-withdrawing but less so than cyano. It can participate in hydrogen bonding, unlike the nitrile group.

- Biological Implications : May exhibit different binding modes in enzyme active sites due to hydrogen-bonding capability .

Functional Group Variations

Ethyl 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)piperidine-3-carboxylate ()

- Structure : Incorporates an indole moiety via a carbonyl linker.

- Key Differences: The indole’s aromatic system enables π-π stacking interactions, which are absent in the cyanobenzyl analog. This could enhance binding to hydrophobic pockets in proteins (e.g., kinase domains) .

Ethyl 1-benzylpiperidine-3-carboxylate ()

- Structure : Simple benzyl substituent without electron-withdrawing groups.

- Electronic Effects: The benzyl group is electron-neutral, leading to higher electron density on the piperidine nitrogen compared to cyanobenzyl.

- Metabolic Stability : Lacking electron-withdrawing groups, this compound may be more prone to oxidative metabolism .

Pharmacokinetic and Physicochemical Properties

Solubility and Lipophilicity

- Cyanobenzyl vs. Sulfonyl Analogs: The cyano group (-CN) increases polarity compared to sulfonyl groups but less than carbonyl or hydroxyl groups. This balance may improve membrane permeability while retaining moderate solubility .

Metabolic Stability

- Cyano Group: The nitrile group is metabolically stable, resisting hydrolysis and oxidation better than ester or amide groups. This property is shared with sulfonyl analogs but contrasts with benzoyl derivatives, which may undergo enzymatic cleavage .

Spectroscopic Characterization

- NMR: Cyanobenzyl Protons: Aromatic protons appear as doublets in the 7.5–8.0 ppm range (¹H NMR), while the nitrile carbon resonates at ~118 ppm (¹³C NMR). Sulfonyl Analogs: Distinctive upfield shifts for protons near the sulfonyl group (e.g., 3.0–4.0 ppm for piperidine CH₂) .

- IR : A strong nitrile stretch (~2240 cm⁻¹) distinguishes the target compound from carbonyl-containing analogs (e.g., 1700 cm⁻¹ for esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.